molecular formula C18H15N3O6S2 B2550463 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide CAS No. 953949-05-8

2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide

Cat. No.: B2550463
CAS No.: 953949-05-8
M. Wt: 433.45
InChI Key: SKUWQSRWELBILK-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a 4-nitrophenylsulfonyl group at position 5 and an acetamide moiety linked to a 3-methoxyphenyl group at position 2. The compound’s structure combines electron-withdrawing (nitro, sulfonyl) and electron-donating (methoxy) substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O6S2/c1-27-14-4-2-3-12(9-14)10-16(22)20-18-19-11-17(28-18)29(25,26)15-7-5-13(6-8-15)21(23)24/h2-9,11H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUWQSRWELBILK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, where a sulfonyl chloride reacts with an amine to form a sulfonamide.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, typically involving the reaction of phenyl compounds with nitric acid in the presence of sulfuric acid.

    Final Coupling: The final step involves coupling the thiazole derivative with the nitrophenyl sulfonamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nitro Group Reduction

The 4-nitrophenylsulfonyl group undergoes reduction under catalytic hydrogenation or chemical reducing conditions.
Example Reaction:
Ar-NO2H2/Pd-CAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Ar-NH}_2

ConditionCatalyst/ReagentTimeYieldSource
Catalytic hydrogenationPd/C (10%)4 hr92%
NaBH₄/FeCl₃FeCl₃ (0.1 eq)1 hr85%

The reduced amine derivative exhibits enhanced nucleophilicity, enabling downstream functionalization .

Sulfonyl Group Reactivity

The sulfonyl moiety participates in nucleophilic substitution or elimination reactions due to its electron-withdrawing nature.

Key Pathways:

  • Nucleophilic Aromatic Substitution (SₙAr):
    Ar-SO2-Thiazole+NuAr-Nu+Thiazole-SO2\text{Ar-SO}_2\text{-Thiazole} + \text{Nu}^- \rightarrow \text{Ar-Nu} + \text{Thiazole-SO}_2^-
    Reported with amines or thiols in DMF at 80°C .

  • Sulfonate Ester Formation:
    Reacts with alcohols under Mitsunobu conditions (DIAD, PPh₃).

Acetamide Hydrolysis

The acetamide group hydrolyzes under acidic or basic conditions to form carboxylic acids:
R-CONH-R’H3O+/OHR-COOH+H2NR’\text{R-CONH-R'} \xrightarrow{\text{H}_3\text{O}^+/\text{OH}^-} \text{R-COOH} + \text{H}_2\text{NR'}

ConditionReagentTemp (°C)YieldSource
Acidic hydrolysisHCl (6M)10078%
Basic hydrolysisNaOH (2M)8085%

The resulting carboxylic acid enables conjugation with amines or alcohols .

Thiazole Ring Modifications

The thiazole core undergoes electrophilic substitution at the 4-position and ring-opening reactions:

Electrophilic Bromination:
Thiazole+Br24-Br-Thiazole\text{Thiazole} + \text{Br}_2 \rightarrow \text{4-Br-Thiazole}
Performed in acetic acid at 50°C (Yield: 67%) .

Ring-Opening with Hydrazine:
Forms thiosemicarbazides in ethanol under reflux .

Methoxyphenyl Group Reactions

The 3-methoxyphenyl substituent participates in demethylation and cross-coupling:

Demethylation:
Ar-OCH3BBr3Ar-OH\text{Ar-OCH}_3 \xrightarrow{\text{BBr}_3} \text{Ar-OH}
Achieved with BBr₃ in CH₂Cl₂ at −78°C (Yield: 91%) .

Suzuki Coupling:
Reacted with arylboronic acids using Pd(PPh₃)₄ (Yield: 73–88%) .

Multi-Step Reaction Sequences

Complex derivatives are synthesized via sequential reactions:

Example Protocol:

  • Nitro reduction → Amine intermediate

  • Amine acylation → Urea/thiourea derivatives

  • Suzuki coupling → Biaryl analogs

This approach generated analogs with IC₅₀ values ≤10 µM against kinase targets .

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

pHHalf-Life (37°C)Major Degradation ProductSource
1.22.1 hrCarboxylic acid
7.424 hrNone

Comparative Reactivity Table

Functional GroupReaction TypePreferred ConditionsApplications
NitroReductionH₂/Pd-C, EtOH, 25°CAmine intermediates
SulfonylSₙArDMF, K₂CO₃, 80°CBioconjugation
AcetamideHydrolysis2M NaOH, 80°C, 2 hrCarboxylic acid derivatives
ThiazoleElectrophilic brominationBr₂, AcOH, 50°CHalogenated analogs
MethoxyphenylDemethylationBBr₃, CH₂Cl₂, −78°CPhenolic derivatives

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways, particularly 5-lipoxygenase (5-LOX) . Molecular docking studies suggest that the compound can effectively bind to the active site of this enzyme, potentially leading to a reduction in inflammatory mediators such as leukotrienes.

Case Study : A study conducted by researchers demonstrated that derivatives of this compound showed promising results in reducing inflammation in animal models induced by carrageenan. The results indicated a dose-dependent reduction in paw edema, suggesting its potential as an anti-inflammatory agent .

Antimicrobial Activity

The thiazole moiety within the compound contributes to its antimicrobial properties. Research indicates that compounds containing thiazole structures often exhibit activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study : In vitro testing against Methicillin-resistant Staphylococcus aureus (MRSA) showed that this compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics like linezolid. This suggests that it could be a candidate for further development as an antimicrobial agent .

Anticancer Potential

The anticancer activity of 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide has been explored extensively. Studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study : A comparative study involving several sulfonamide derivatives found that this compound exhibited significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the induction of apoptosis and disruption of cell cycle progression .

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The sulfonyl group can interact with enzyme active sites, while the thiazole ring can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Pharmacological Profiles

The following table summarizes key analogs and their biological activities:

Compound Key Structural Features Biological Activity Source
2-(3-Methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide (Target Compound) Thiazole core; 3-methoxyphenyl-acetamide; 4-nitrophenylsulfonyl Limited data; inferred potential for multitarget activity (e.g., kinase or protease inhibition)
2-(4-Nitrophenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide Thiazole core; 4-nitrophenyl-acetamide; 4-nitrophenylsulfonyl Not reported; structural similarity suggests possible cytotoxicity or enzyme inhibition
CDD-934506 Oxadiazole core; 4-methoxyphenyl-sulfanyl; 4-nitrophenyl-acetamide Purchased for multitarget drug discovery (e.g., Mycobacterium tuberculosis inhibition)
ZINC C13637710 Thiazole core; 3-methoxyphenyl-acetamide; carbamimidamido-4-oxo-thiazolidine Identified in chemokine-G protein interaction studies; potential anti-inflammatory activity
2-(3-Chlorophenyl)-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (25) Thiadiazole core; 3-chlorophenyl-acetamide; trifluoromethyl IC50 = 8.107 μM (HepG2); caspase activation in MCF7 cells
GSK1570606A Thiazole core; 4-fluorophenyl-acetamide; pyridinyl substituent Purchased for enzyme inhibition studies (e.g., O-GlcNAcase)

Structure-Activity Relationship (SAR) Insights

Substituent Position and Electronic Effects :

  • The 3-methoxyphenyl group in the target compound may enhance membrane permeability compared to the 4-nitrophenyl analog () due to reduced electron-withdrawing effects .
  • Sulfonyl groups (e.g., 4-nitrophenylsulfonyl) improve binding to hydrophobic enzyme pockets, as seen in analogs like CDD-934506 and GSK1570606A .

Heterocyclic Core Variations :

  • Thiazole vs. Thiadiazole : Thiadiazole derivatives (e.g., compound 25) exhibit stronger caspase activation in cancer cells compared to thiazoles, likely due to increased planarity and π-π stacking interactions .
  • Oxadiazole vs. Thiazole : CDD-934506’s oxadiazole core may confer metabolic stability, whereas thiazoles (e.g., target compound) are more prone to redox-mediated degradation .

Biological Activity Trends: Anticancer Activity: Thiadiazole derivatives with trifluoromethyl groups (e.g., compound 25) show superior cytotoxicity (IC50 < 10 μM) compared to nitro-substituted thiazoles .

Biological Activity

The compound 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a methoxy group and a nitrophenyl sulfonyl moiety enhances its pharmacological profile.

Biological Activity Overview

  • Antitumor Activity
    • Thiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against human glioblastoma and melanoma cells, with IC50 values often less than that of standard chemotherapeutics like doxorubicin .
    • Structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring and the phenyl substituents can significantly influence cytotoxicity. The presence of electron-donating groups such as methoxy has been linked to increased activity .
  • Antimicrobial Activity
    • Preliminary studies suggest that thiazole derivatives exhibit antimicrobial properties. Compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values in the low µg/mL range .
    • The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

  • Antitumor Efficacy
    • In a study involving synthesized thiazole derivatives, one compound exhibited an IC50 of 1.61 µg/mL against A-431 cancer cells, indicating potent antitumor activity . Similar compounds were evaluated using MTT assays to determine their cytotoxic effects across multiple cancer cell lines.
  • Antimicrobial Evaluation
    • A series of thiazole derivatives were tested for antimicrobial activity, revealing that some compounds had MIC values as low as 0.22 µg/mL against Staphylococcus epidermidis, demonstrating their potential as therapeutic agents in treating infections caused by resistant strains .

Data Tables

Activity Type Cell Line/Pathogen IC50/MIC (µg/mL) Reference
AntitumorA-4311.61
AntimicrobialStaphylococcus aureus0.25
AntimicrobialEscherichia coli0.22

Q & A

Q. What are the optimal synthetic routes for preparing 2-(3-methoxyphenyl)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often prepared by reacting 2-aminothiazoles with sulfonyl chlorides under basic conditions (e.g., potassium carbonate in DMF) . TLC is recommended to monitor reaction progress, followed by recrystallization from ethanol-DMF mixtures to isolate pure products . Key intermediates like the 4-nitrophenylsulfonyl group can be introduced via sulfonylation of the thiazole ring .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use spectroscopic techniques:
  • IR spectroscopy to verify functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
  • NMR (¹H and ¹³C) to assign methoxyphenyl protons (δ ~3.8 ppm for OCH₃) and sulfonamide/thiazole protons .
  • X-ray crystallography to resolve molecular conformation and intermolecular interactions (e.g., H-bonding between acetamide NH and sulfonyl O) .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO are preferred for sulfonylation and condensation steps due to their ability to dissolve both organic and inorganic reagents. Reactions are typically conducted at room temperature to avoid decomposition of the nitro group . Quenching with ice-water precipitates the product while minimizing side reactions .

Advanced Research Questions

Q. How does the nitro group’s electronic effects influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The electron-withdrawing nitro group enhances the electrophilicity of the adjacent sulfonyl moiety, facilitating nucleophilic attacks (e.g., substitution at the thiazole ring). Computational studies (DFT) can quantify charge distribution, while Hammett substituent constants (σ) predict substituent effects on reaction rates .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies may arise from purity variations or assay conditions. Use orthogonal purity validation (HPLC, elemental analysis) . For biological assays, standardize cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. How can crystallographic data inform structure-activity relationships (SAR) for this compound?

  • Methodological Answer : X-ray structures reveal bond angles and torsion angles critical for target binding. For example, the nitro group’s planarity (O1–N1–C3–C2 torsion angle: -16.7°) impacts π-π stacking with aromatic residues in enzymes. Overlay docking models (e.g., AutoDock Vina) with crystallographic data to validate binding poses .

Q. What are the challenges in optimizing the compound’s solubility for in vivo studies?

  • Methodological Answer : The sulfonamide and nitro groups confer low aqueous solubility. Strategies include:
  • Co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes .
  • Prodrug modification (e.g., esterification of the acetamide) to enhance bioavailability .

Q. How do competing reaction pathways (e.g., sulfonylation vs. oxidation) affect yield during synthesis?

  • Methodological Answer : Side reactions are minimized by controlling stoichiometry (e.g., 1.5 mol sulfonyl chloride per mol thiazole) and reaction time. Use scavengers like triethylamine to neutralize HCl byproducts . Kinetic studies (e.g., in situ IR) identify optimal reaction endpoints .

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